molecular formula C10H24Cl2N2 B1493602 N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride CAS No. 2204559-58-8

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride

Cat. No. B1493602
M. Wt: 243.21 g/mol
InChI Key: IAKDEBAOTCCETF-UHFFFAOYSA-N
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Description

“N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with cyclopropylmethyl groups are often used in the field of medicinal chemistry due to their stability1.



Synthesis Analysis

The synthesis of compounds with cyclopropylmethyl groups often involves reactions with cyclopropane derivatives1. However, the specific synthesis process for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not explicitly provided in the search results. However, compounds with cyclopropylmethyl groups are known to have unique structural properties, contributing to their stability1.



Chemical Reactions Analysis

The specific chemical reactions involving “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not detailed in the search results. However, cyclopropylmethyl groups are known to participate in various chemical reactions due to their unique structural properties1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not explicitly listed in the search results. However, compounds with cyclopropylmethyl groups generally exhibit unique properties due to their structural characteristics1.


Safety And Hazards

The safety data sheet for a similar compound, “1-(Cyclopropylmethyl)piperazine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation3. However, the specific safety and hazard information for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not available in the search results.


Future Directions

Given the limited information available on “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be beneficial. This could potentially uncover new applications for this compound in various fields, including medicinal chemistry.


properties

IUPAC Name

N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDEBAOTCCETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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